molecular formula C20H19NO4 B11455468 9-(2-Methoxyethyl)-3-phenyl-8H,10H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2-Methoxyethyl)-3-phenyl-8H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11455468
M. Wt: 337.4 g/mol
InChI Key: HNIYMBRIFMBZLC-UHFFFAOYSA-N
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Description

9-(2-METHOXYETHYL)-3-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a synthetic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

The synthesis of 9-(2-METHOXYETHYL)-3-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and amine precursors, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(2-METHOXYETHYL)-3-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory cytokines. The compound also affects signaling pathways like NF-κB and MAPK, which play crucial roles in cellular responses to inflammation .

Comparison with Similar Compounds

Compared to other chromeno[8,7-e][1,3]oxazin-2-ones, 9-(2-METHOXYETHYL)-3-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE stands out due to its unique substitution pattern and enhanced biological activity. Similar compounds include:

These comparisons highlight the distinct chemical and biological properties of 9-(2-METHOXYETHYL)-3-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

9-(2-methoxyethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H19NO4/c1-23-10-9-21-12-17-18(24-13-21)8-7-15-11-16(20(22)25-19(15)17)14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3

InChI Key

HNIYMBRIFMBZLC-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)OC1

Origin of Product

United States

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